Cas no 1448050-72-3 (N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-(thiophen-3-yl)acetamide)

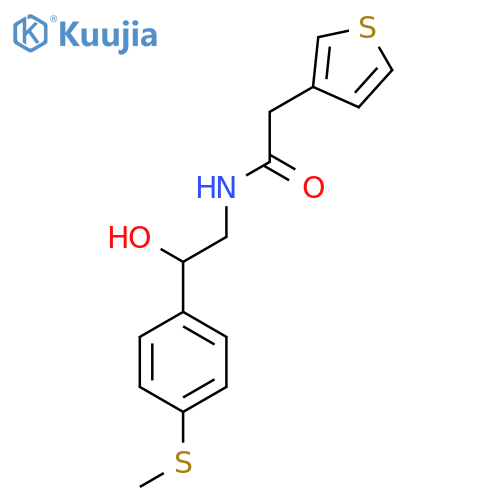

1448050-72-3 structure

商品名:N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-(thiophen-3-yl)acetamide

N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-(thiophen-3-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-(thiophen-3-yl)acetamide

- AKOS024555884

- F6414-2217

- N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-thiophen-3-ylacetamide

- N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(thiophen-3-yl)acetamide

- 1448050-72-3

- N-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}-2-(THIOPHEN-3-YL)ACETAMIDE

-

- インチ: 1S/C15H17NO2S2/c1-19-13-4-2-12(3-5-13)14(17)9-16-15(18)8-11-6-7-20-10-11/h2-7,10,14,17H,8-9H2,1H3,(H,16,18)

- InChIKey: XOKMNMMHVHOJOY-UHFFFAOYSA-N

- ほほえんだ: S(C)C1C=CC(=CC=1)C(CNC(CC1=CSC=C1)=O)O

計算された属性

- せいみつぶんしりょう: 307.07007113g/mol

- どういたいしつりょう: 307.07007113g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 306

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 103Ų

N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-(thiophen-3-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6414-2217-1mg |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide |

1448050-72-3 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6414-2217-25mg |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide |

1448050-72-3 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F6414-2217-10μmol |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide |

1448050-72-3 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6414-2217-75mg |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide |

1448050-72-3 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F6414-2217-5mg |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide |

1448050-72-3 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6414-2217-15mg |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide |

1448050-72-3 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6414-2217-30mg |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide |

1448050-72-3 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6414-2217-50mg |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide |

1448050-72-3 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F6414-2217-4mg |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide |

1448050-72-3 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6414-2217-2mg |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide |

1448050-72-3 | 2mg |

$59.0 | 2023-09-09 |

N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-(thiophen-3-yl)acetamide 関連文献

-

1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Qian Meng,Jun Nan,Yuxi Mu,Xuehui Zu,Mingqi Guo RSC Adv., 2021,11, 7405-7415

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Louis Porte RSC Adv., 2014,4, 64506-64513

1448050-72-3 (N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-(thiophen-3-yl)acetamide) 関連製品

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 557-08-4(10-Undecenoic acid zinc salt)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量